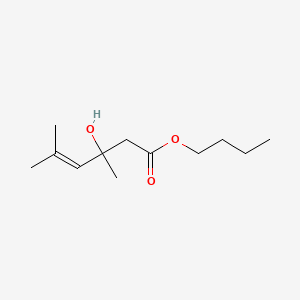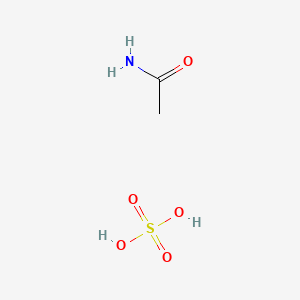
Acetamide sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, also known as ethanamide, is an organic compound with the formula CH₃CONH₂. It is derived from acetic acid and is the simplest amide. Acetamide is a colorless, hygroscopic solid with a mousy odor and is readily soluble in water, chloroform, hot benzene, and glycerol. Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. It is colorless to slightly yellow and is soluble in water at all concentrations. The combination of acetamide and sulfuric acid can lead to various chemical reactions and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
Acetamide can be synthesized through several methods:
Dehydration of Ammonium Acetate: This method involves heating ammonium acetate, which decomposes to form acetamide and water[ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Ammonolysis of Acetylacetone: Acetamide can also be produced by reacting acetylacetone with ammonia under reductive amination conditions.
Hydrolysis of Acetonitrile: Industrially, acetamide is often produced by hydrolyzing acetonitrile[ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]
化学反应分析
Types of Reactions
Acetamide undergoes various chemical reactions, including:
Hydrolysis: When treated with aqueous acid or base, acetamide hydrolyzes to form acetic acid and ammonia.
Reaction with Sulfuric Acid: Acetamide reacts with sulfuric acid to form acetic acid and ammonium hydrogen sulfate[ \text{CH}_3\text{CONH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{COOH} + \text{NH}_4\text{HSO}_4 ]
Common Reagents and Conditions
Aqueous Acid/Base: Used for hydrolysis reactions.
Sulfuric Acid: Used for reactions involving acetamide to produce acetic acid and ammonium hydrogen sulfate.
Major Products
Acetic Acid (CH₃COOH): Formed from the hydrolysis of acetamide.
Ammonium Hydrogen Sulfate (NH₄HSO₄): Formed from the reaction of acetamide with sulfuric acid.
科学研究应用
Acetamide and its derivatives have various applications in scientific research:
Chemistry: Used as a solvent for organic and inorganic compounds, and in the synthesis of other chemicals.
Biology: Acetamide derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some acetamide derivatives are explored for their potential therapeutic applications.
Industry: Used in the production of plastics, explosives, and as a fire suppressant.
作用机制
The mechanism of action of acetamide involves its interaction with various molecular targets. For instance, in biological systems, acetamide derivatives can interact with enzymes and proteins, affecting their function. The exact pathways and molecular targets depend on the specific derivative and its application.
相似化合物的比较
Acetamide can be compared with other amides such as:
Formamide (HCONH₂): The simplest amide, used as a solvent and in the production of pharmaceuticals.
N,N-Dimethylacetamide (CH₃CON(CH₃)₂): A widely used solvent in organic synthesis.
Benzamide (C₆H₅CONH₂): Used in the synthesis of various pharmaceuticals and as a plasticizer.
Acetamide is unique due to its simplicity and versatility in various chemical reactions and applications.
属性
CAS 编号 |
115865-86-6 |
|---|---|
分子式 |
C2H7NO5S |
分子量 |
157.15 g/mol |
IUPAC 名称 |
acetamide;sulfuric acid |
InChI |
InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) |
InChI 键 |
KNWQCSNHLISUDU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)



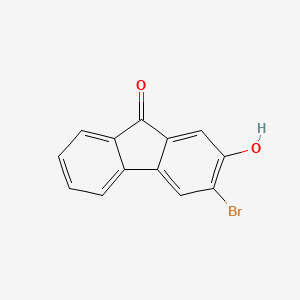


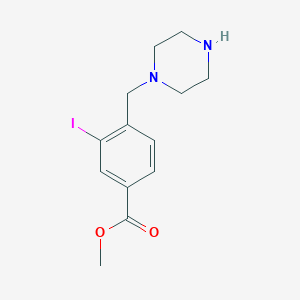

![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
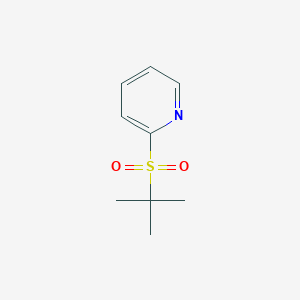
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
